Cas no 143868-89-7 ((S)-4-benzyl-3-pentanoyloxazolidin-2-one)

(S)-4-Benzyl-3-pentanoyloxazolidin-2-one is a chiral oxazolidinone auxiliary widely employed in asymmetric synthesis. Its rigid framework and well-defined stereocenter enable highly diastereoselective transformations, particularly in Evans-type acylations and aldol reactions. The benzyl group at the 4-position enhances steric control, while the pentanoyl moiety provides versatility for further functionalization. This compound is valued for its predictable reactivity, ease of handling, and efficient recovery in multi-step syntheses. It is commonly utilized in the preparation of enantiomerically pure intermediates for pharmaceuticals and fine chemicals. The auxiliary’s stability under a range of reaction conditions makes it a reliable tool for stereocontrolled C–C bond formation.
(S)-4-benzyl-3-pentanoyloxazolidin-2-one structure
143868-89-7 structure
Product Name:(S)-4-benzyl-3-pentanoyloxazolidin-2-one
CAS No:143868-89-7
MF:C15H19NO3
MW:261.316264390945
CID:2357882
PubChem ID:11391341
Update Time:2025-06-08

(S)-4-benzyl-3-pentanoyloxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • (S)-4-benzyl-3-pentanoyloxazolidin-2-one
    • 143868-89-7
    • (4S)-Benzyl-3-pentanoyl-oxazolidin-2-one
    • A1-08516
    • 2-Oxazolidinone, 3-(1-oxopentyl)-4-(phenylmethyl)-, (4S)-
    • BS-50437
    • (4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one
    • CS-0188139
    • SCHEMBL291359
    • BQLGXGCFEVCOFV-ZDUSSCGKSA-N
    • (4S)-3-(1'-oxopentyl)-4-benzyl-2-oxazolidinone
    • Inchi: 1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m0/s1
    • InChI Key: BQLGXGCFEVCOFV-ZDUSSCGKSA-N
    • SMILES: O1C(N(C(CCCC)=O)[C@H](C1)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 261.13649347g/mol
  • Monoisotopic Mass: 261.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 419.1±14.0 °C at 760 mmHg
  • Flash Point: 207.3±20.1 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

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(S)-4-benzyl-3-pentanoyloxazolidin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:143868-89-7)(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Order Number:A999819
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:33
Price ($):249.0
Email:sales@amadischem.com

Additional information on (S)-4-benzyl-3-pentanoyloxazolidin-2-one

Introduction to (S)-4-benzyl-3-pentanoyloxazolidin-2-one (CAS No. 143868-89-7)

(S)-4-benzyl-3-pentanoyloxazolidin-2-one (CAS No. 143868-89-7) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and biochemical research. This compound belongs to the class of oxazolidinone derivatives, which have garnered considerable attention due to their unique structural properties and biological activities. The specific stereochemistry of this molecule, particularly the (S)-configuration, plays a crucial role in determining its pharmacological efficacy and interaction with biological targets.

The chemical structure of (S)-4-benzyl-3-pentanoyloxazolidin-2-one consists of a five-membered oxazolidinone ring substituted with a benzyl group at the 4-position and a pentanoyl group at the 3-position. This configuration imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for designing novel therapeutic agents. The oxazolidinone core is particularly interesting because it can act as a privileged structure in medicinal chemistry, facilitating the development of compounds with enhanced binding affinity and selectivity.

In recent years, there has been growing interest in oxazolidinone derivatives due to their potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer treatments. The stereochemistry of these compounds, especially the (S)-configuration, has been shown to influence their biological activity significantly. For instance, studies have demonstrated that (S)-4-benzyl-3-pentanoyloxazolidin-2-one exhibits promising antimicrobial properties against a range of Gram-positive bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways.

One of the most compelling aspects of (S)-4-benzyl-3-pentanoyloxazolidin-2-one is its potential as a chiral building block in drug design. Chiral molecules are crucial in pharmaceuticals because they often exist as enantiomers, which can have vastly different biological activities despite having identical chemical structures. The (S)-configuration of this compound provides a stable and predictable scaffold for further derivatization, allowing chemists to explore new analogs with tailored properties. This flexibility has made it a popular choice for researchers aiming to develop next-generation antibiotics and other therapeutic agents.

The synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one typically involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, are often employed to ensure high enantiomeric purity. These synthetic strategies not only highlight the complexity of working with stereogenic centers but also underscore the importance of innovative approaches in medicinal chemistry.

Recent research has also explored the pharmacokinetic properties of oxazolidinone derivatives like (S)-4-benzyl-3-pentanoyloxazolidin-2-one. Understanding how these compounds are absorbed, distributed, metabolized, and excreted is essential for optimizing their therapeutic potential. Preclinical studies have indicated that this compound exhibits favorable bioavailability and metabolic stability, suggesting its suitability for further development into clinical candidates. Additionally, computational modeling has been used to predict the binding modes of this molecule with target proteins, providing valuable insights into its mechanism of action.

The biological activity of (S)-4-benzyl-3-pentanoyloxazolidin-2-one has been extensively studied in various cellular and molecular assays. Notably, it has shown inhibitory effects on certain enzymes involved in bacterial pathogenesis. These findings have prompted further investigation into its potential as a lead compound for novel antibiotics capable of overcoming existing resistance mechanisms. Moreover, the compound's ability to interact with specific protein targets has opened up avenues for exploring its use in treating other diseases beyond infections.

In conclusion, (S)-4-benzyl-3-pentanoyloxazolidin-2-one (CAS No. 143868-89-7) represents a promising compound in pharmaceutical chemistry with diverse applications in drug development and biochemical research. Its unique structural features and stereochemistry make it an attractive candidate for designing novel therapeutic agents with enhanced efficacy and selectivity. As research continues to uncover new aspects of its biological activity and pharmacokinetic properties, this compound is poised to play a significant role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:143868-89-7)(S)-4-benzyl-3-pentanoyloxazolidin-2-one
A999819
Purity:99%
Quantity:1g
Price ($):249.0
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